REACTION_CXSMILES
|
[NH2:1][C:2]1[C:3]2[CH:14]=[C:13]([N+:15]([O-:17])=[O:16])[CH:12]=[CH:11][C:4]=2[S:5][C:6]=1C(OC)=O.O>CN1CCCC1=O.CN1CCNCC1>[NH2:1][C:2]1[C:3]2[CH:14]=[C:13]([N+:15]([O-:17])=[O:16])[CH:12]=[CH:11][C:4]=2[S:5][CH:6]=1
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Name
|
|
Quantity
|
23 g
|
Type
|
reactant
|
Smiles
|
NC=1C2=C(SC1C(=O)OC)C=CC(=C2)[N+](=O)[O-]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CN1C(CCC1)=O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
CN1CCNCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The resultant solid is collected by filtration
|
Type
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WASH
|
Details
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washed with water
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Type
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DISSOLUTION
|
Details
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The solid is dissolved in a mixture of ethyl acetate and diethyl ether
|
Type
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WASH
|
Details
|
the solution is washed with water twice
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer is dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
ADDITION
|
Details
|
Diethyl ether and hexane are added to the residue
|
Type
|
FILTRATION
|
Details
|
the dark red solid is collected by filtration
|
Type
|
CUSTOM
|
Details
|
to provide 11.17 g (63%), mp 155-158° C.
|
Name
|
|
Type
|
|
Smiles
|
NC=1C2=C(SC1)C=CC(=C2)[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |